

Application Notes and Protocols for Docking PF-232798 to CCR5 Computational Models

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Compound of Interest

Compound Name: PF-232798

Cat. No.: B610023

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Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system. It also serves as a coreceptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making it a significant target for anti-HIV drug development.^{[1][2][3][4][5]} **PF-232798** is a second-generation oral CCR5 antagonist that has demonstrated potent anti-HIV-1 activity.^{[6][7][8][9]} This document provides detailed application notes and protocols for the computational docking of **PF-232798** to CCR5 models, a critical step in understanding their molecular interactions and for the rational design of novel CCR5 inhibitors.

PF-232798 binds to a pocket within the transmembrane region of CCR5, similar to the first-in-class CCR5 antagonist, maraviroc.^{[6][10]} However, it exhibits a different binding mode and interacts with additional residues, which may account for its activity against some maraviroc-resistant HIV-1 strains.^{[6][7][10]} The crystal structure of CCR5 in complex with **PF-232798** has been resolved at 2.9 Å, providing a valuable resource for computational studies.^{[7][10][11]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **PF-232798** and its interaction with CCR5.

Table 1: In Vitro Potency and Selectivity of **PF-232798**

Assay	Parameter	Value	Reference
Antiviral Activity vs. HIV-1 BaL in PBL culture	EC90	2.0 nM (95% CI 1.5 to 2.6 nM)	[6]
Antiviral Activity (various env-recombinant clones)	EC90	Highly significant correlation with Maraviroc ($R^2 = 0.93$)	[6]
hERG Patch Clamp Assay	EC50	>10 μ M	[6]
Inhibition of Dofetilide Binding to IKr	% Inhibition	<50% at 10 μ M	[6]
Effect on APD90 in Dog Purkinje Fibres	% Effect	<50% at 10 μ M	[6]

Table 2: Comparative Binding Affinities of CCR5 Antagonists

Compound	Binding Affinity (K_i or IC_{50})	Reference
PF-232798	0.5 nM	[10]
Maraviroc	3 nM	[10]
TAK-779	IC_{50} of 15 nM for inhibiting gp120 binding	[12]
INCB10820/PF-4178903	IC_{50} of 5.3 nM	[4]

Experimental Protocols

Protocol 1: Homology Modeling of CCR5 (where a crystal structure is unavailable)

This protocol outlines the steps for creating a three-dimensional model of CCR5 when an experimental structure is not available, using a template-based approach.

1. Template Selection:

- Perform a BLAST search against the Protein Data Bank (PDB) using the human CCR5 amino acid sequence to identify suitable templates.
- The X-ray crystal structure of bovine rhodopsin or another closely related GPCR can be used as a template.^{[13][14]} The CXCR4 structure is also a suitable template.^[15] Select a template with the highest sequence identity and resolution.

2. Sequence Alignment:

- Align the target CCR5 sequence with the template sequence using a sequence alignment tool (e.g., ClustalW, T-Coffee).
- Manually inspect and refine the alignment, particularly in the transmembrane regions and loop regions, to ensure accuracy.

3. Model Building:

- Use a homology modeling software package (e.g., MODELLER, SWISS-MODEL) to generate 3D models of CCR5 based on the sequence alignment and the template structure.
- Generate multiple models and select the best one based on scoring functions (e.g., DOPE score).

4. Model Refinement and Validation:

- Refine the loop regions of the generated model, as these are often the most variable and least conserved regions.
- Validate the quality of the final model using tools like PROCHECK (for Ramachandran plot analysis), and Verify3D (to assess the compatibility of the 3D model with its own amino acid sequence).
- Perform energy minimization of the model using a molecular mechanics force field (e.g., CHARMM, AMBER) to relieve any steric clashes.

5. Membrane Insertion and Molecular Dynamics (MD) Simulation:

- For a more realistic representation, embed the CCR5 model into a hydrated lipid bilayer (e.g., POPE).^{[13][14]}

- Perform a molecular dynamics simulation for a sufficient duration (e.g., 20 ns or more) to allow the receptor to equilibrate within the membrane environment.[13][14]

Protocol 2: Molecular Docking of PF-232798 to CCR5

This protocol describes the procedure for docking the small molecule **PF-232798** into the binding site of a CCR5 model.

1. Receptor Preparation:

- Start with a high-quality 3D structure of CCR5, either from X-ray crystallography (PDB: 4MBS for Maraviroc-bound, or the **PF-232798**-bound structure when available) or a validated homology model.[3]
- Remove water molecules and any co-crystallized ligands.
- Add hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH.
- Define the binding site. This can be done by identifying the pocket occupied by a known ligand (like maraviroc) or by using pocket-finding algorithms.[3] Key residues in the binding pocket include Tyr37, Trp86, Tyr108, Ile198, Trp248, Tyr251, and Glu283.[3][10][16]

2. Ligand Preparation:

- Obtain the 2D or 3D structure of **PF-232798**.
- Generate a 3D conformation of the ligand and perform energy minimization using a suitable force field.
- Assign appropriate atom types and charges.

3. Docking Simulation:

- Use a molecular docking program such as AutoDock, GOLD, or Glide.[17]
- Define the search space (grid box) to encompass the entire binding pocket.
- Run the docking simulation to generate a series of possible binding poses for **PF-232798** within the CCR5 binding site.

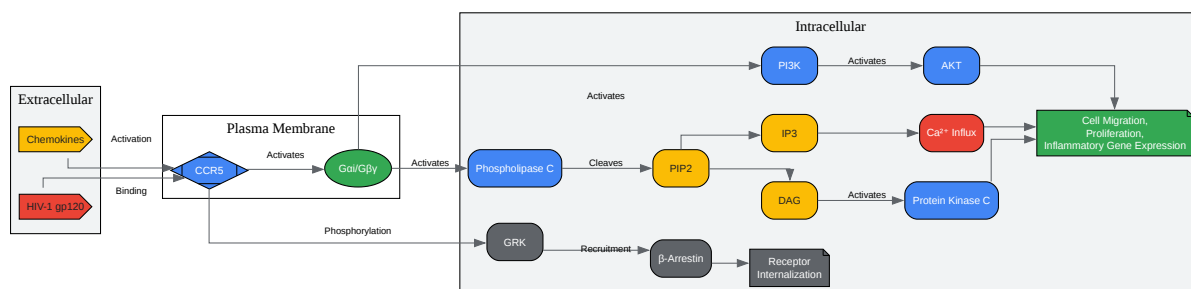
4. Pose Analysis and Scoring:

- Analyze the generated docking poses based on their predicted binding energies and interactions with the receptor.

- The best poses will typically show favorable interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts with key residues. For **PF-232798**, a key interaction is the salt bridge between the tropane nitrogen and Glu283.[10]
- Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
- Consider using post-docking filtration methods like Protein-Ligand Interaction Fingerprints (PLIFs) to refine the results.[3]

Visualizations

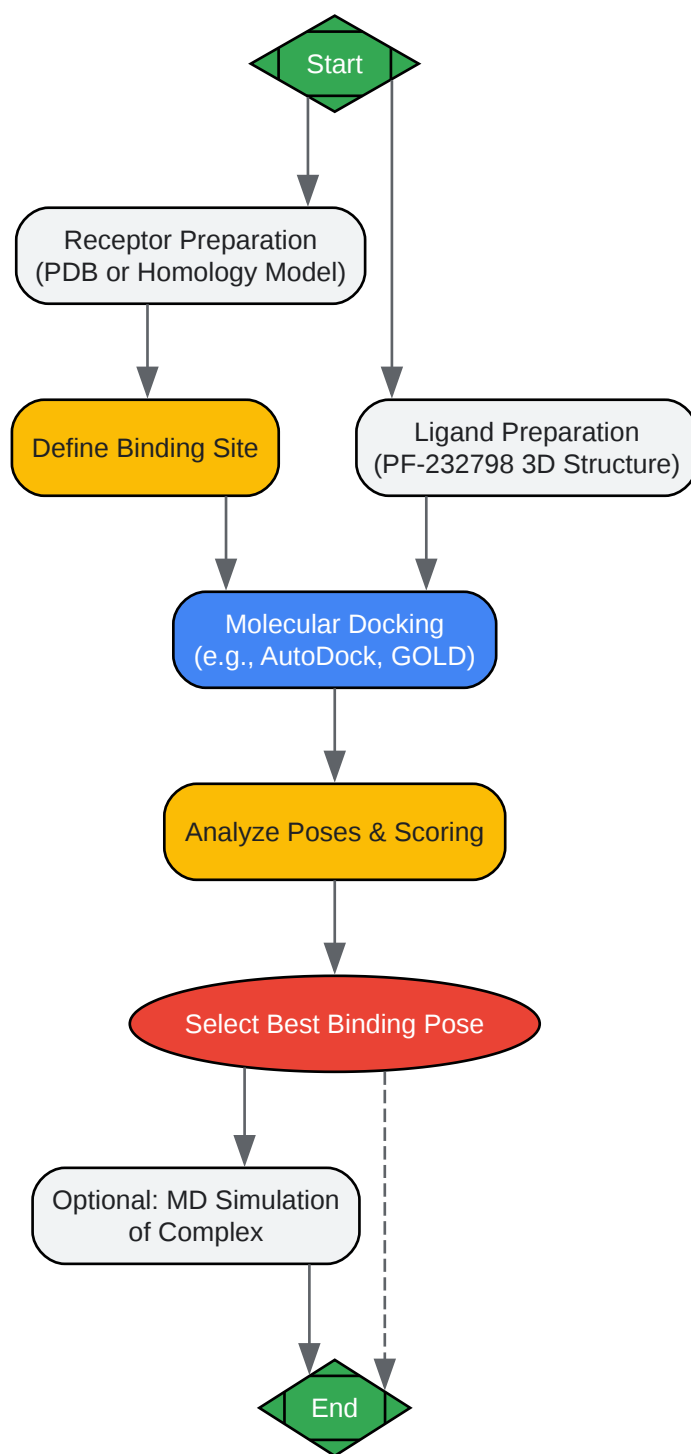
CCR5 Signaling Pathway



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Caption: CCR5 signaling cascade upon ligand binding.

Computational Docking Workflow



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Caption: A typical workflow for molecular docking studies.

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